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Compound of Interest

Compound Name: Pyrenetetrasulfonic acid

Cat. No.: B14439651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrenetetrasulfonic
acid (PTSA) as a fluorescent probe for cellular imaging and microscopy. Detailed protocols for

its application in assessing intracellular pH via confocal and two-photon microscopy are

provided, along with essential data on its photophysical properties and cytotoxicity.

Introduction
Pyrenetetrasulfonic acid (PTSA), a highly water-soluble and chemically stable fluorescent

dye, has emerged as a valuable tool in cellular imaging. Its fluorescence is sensitive to the

local microenvironment, making it particularly useful as a pH indicator within cellular

compartments. PTSA exhibits a pH-dependent fluorescence emission, with a shift from blue

fluorescence in acidic environments to green fluorescence in more basic conditions[1]. This

property allows for the ratiometric imaging of pH in the cytosol and in acidic organelles such as

lysosomes. Furthermore, its pyrene moiety allows for excitation by both one-photon and two-

photon absorption, enabling its use in various microscopy techniques, including confocal and

two-photon microscopy.
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The primary application of PTSA in cellular imaging is the measurement of intracellular pH.

Accurate determination of pH within cellular compartments is crucial for understanding a wide

range of cellular processes, including enzyme activity, protein trafficking, endocytosis, and

apoptosis.

Ratiometric pH Sensing
PTSA and its analogs, like 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS or pyranine), are

ratiometric pH indicators. This means that the ratio of fluorescence intensities at two different

excitation or emission wavelengths can be used to determine the pH, independent of the

probe's concentration. For pyranine, the excitation spectrum is pH-sensitive, with an isosbestic

point around 415 nm and peaks at approximately 405 nm (pH-insensitive) and 465 nm (pH-

sensitive)[2]. The ratio of the fluorescence intensity at the pH-sensitive wavelength to the pH-

insensitive wavelength provides a quantitative measure of pH[2].

Imaging of Cytosolic and Endosomal/Lysosomal pH
PTSA can be loaded into the cytoplasm of cells or can be taken up through endocytosis,

leading to its accumulation in endosomes and lysosomes[3][4]. This allows for the specific

measurement of pH in these different compartments. The acidic environment of lysosomes (pH

4.5-5.5) makes PTSA an excellent probe for studying lysosomal function and dynamics[1][5].

Quantitative Data
The following tables summarize the key quantitative properties of PTSA and its analog HPTS

relevant to cellular imaging.

Table 1: Photophysical Properties of Pyrenetetrasulfonic Acid and Analogs
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Property Value Notes

PTSA

Excitation Wavelength

(aqueous)
355 - 365 nm[5] General excitation range.

Fluorescence Quantum Yield

(aqueous)
up to 0.54[5]

Indicates high fluorescence

efficiency.

HPTS (Pyranine) - as an

analog for intracellular

properties

Excitation Peak 1 (pH-

insensitive)
~405 nm[2]

Used as the reference

wavelength for ratiometric

imaging.

Excitation Peak 2 (pH-

sensitive)
~450-465 nm[2][3]

Intensity increases with

increasing pH.

Isosbestic Point ~415 nm[2]

Wavelength at which

absorption is independent of

pH.

Emission Wavelength 505 - 525 nm[3][6]
Collected for both excitation

wavelengths.

pKa (in situ) ~7.82[2]
Determined in BALB/c-3T3

cells.

Table 2: Suggested Microscopy Settings for PTSA/HPTS pH Imaging
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Parameter Confocal Microscopy Two-Photon Microscopy

Excitation

Ratiometric Wavelength 1 405 nm[3] ~760-800 nm (estimated)

Ratiometric Wavelength 2 458 nm[3] ~880-920 nm (estimated)

Emission

Detection Range 505 - 525 nm[3] 505 - 525 nm

Pinhole 1 Airy Unit Not applicable

Note: Two-photon excitation wavelengths are estimated based on the general rule that they are

approximately twice the one-photon excitation wavelengths. The optimal wavelengths should

be determined empirically.

Experimental Protocols
The following protocols are adapted from established methods for the use of the analogous

compound HPTS and can be optimized for PTSA in specific cell lines.

Protocol 1: Live-Cell Imaging of Cytosolic and
Endosomal pH using Confocal Microscopy
This protocol describes the loading of PTSA into cells for the ratiometric imaging of cytosolic

and endosomal/lysosomal pH.

Materials:

Pyrenetetrasulfonic acid tetrasodium salt (PTSA)

Cell culture medium (e.g., DMEM, phenol red-free)

Phosphate-Buffered Saline (PBS)

Live-cell imaging chamber or glass-bottom dishes
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Confocal microscope with 405 nm and 458 nm laser lines and a suitable emission filter (e.g.,

505-525 nm)[3]

Procedure:

Cell Culture: Plate cells on a live-cell imaging chamber or glass-bottom dish to reach 70-80%

confluency on the day of the experiment.

PTSA Loading:

Prepare a stock solution of PTSA in sterile water or PBS.

Dilute the PTSA stock solution in pre-warmed, serum-free cell culture medium to a final

concentration of 1-10 µM. The optimal concentration should be determined empirically for

each cell line to maximize signal and minimize cytotoxicity.

Remove the culture medium from the cells and wash once with PBS.

Add the PTSA-containing medium to the cells and incubate for 30-60 minutes at 37°C and

5% CO₂. For tracking endocytosis and lysosomal accumulation, longer incubation times

(e.g., 4-16 hours) may be necessary[7].

Washing: After incubation, remove the loading solution and wash the cells three times with

pre-warmed PBS or phenol red-free medium to remove extracellular PTSA.

Imaging:

Add fresh, pre-warmed phenol red-free medium to the cells.

Place the imaging dish on the stage of the confocal microscope equipped with an

environmental chamber to maintain 37°C and 5% CO₂.

Acquire images sequentially using the following settings:

Channel 1: Excitation at 405 nm, Emission at 505-525 nm[3].

Channel 2: Excitation at 458 nm, Emission at 505-525 nm[3].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4183071/
https://www.alfa-chemistry.com/products/ptsa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183071/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14439651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize

phototoxicity.

Data Analysis:

For each cell or region of interest, calculate the ratio of the fluorescence intensity from the

458 nm excitation to the 405 nm excitation.

To convert this ratio to a pH value, a calibration curve must be generated (see Protocol 2).

Protocol 2: Intracellular pH Calibration
This protocol describes how to generate a calibration curve to correlate the fluorescence ratio

of PTSA to intracellular pH.

Materials:

Calibration buffers with known pH values (ranging from pH 5.0 to 8.0)

Nigericin (a K⁺/H⁺ ionophore)

High potassium buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES)

Procedure:

Prepare Calibration Buffers: Prepare a series of high potassium buffers with different pH

values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5)[3].

Load Cells with PTSA: Load cells with PTSA as described in Protocol 1.

Equilibrate pH:

After washing, incubate the cells in each calibration buffer containing 10 µM nigericin for 5-

10 minutes. This will equilibrate the intracellular and extracellular pH.

Image and Measure Ratios:

Acquire ratiometric images of the cells in each calibration buffer as described in Protocol

1.
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Calculate the average fluorescence ratio for several cells at each pH value.

Generate Calibration Curve: Plot the fluorescence ratio as a function of pH and fit the data to

a sigmoidal curve. This curve can then be used to convert the experimental ratios from

Protocol 1 into intracellular pH values.

Visualizations
Experimental Workflow for Intracellular pH Measurement
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Workflow for measuring intracellular pH using PTSA.

Cellular Uptake and pH Sensing Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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